5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC14784698
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3O3S |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN3O3S/c18-11-5-2-1-4-10(11)12-7-8-13(24-12)15(22)19-17-21-20-16(25-17)14-6-3-9-23-14/h1-2,4-5,7-8,14H,3,6,9H2,(H,19,21,22) |
| Standard InChI Key | RJKMVJATODURCD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,3,4-thiadiazole ring substituted at position 5 with a tetrahydrofuran-2-yl group and at position 2 with a furan-2-carboxamide moiety. The furan ring is further substituted at position 5 with a 2-chlorophenyl group, introducing steric and electronic complexity. The thiadiazole ring contributes to the compound’s planar structure, enhancing its ability to interact with biological targets through π-π stacking and hydrogen bonding.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.82 g/mol |
| Solubility | Limited solubility in polar solvents |
| Melting Point | Not reported |
| Key Functional Groups | Amide, thiadiazole, furan, chlorophenyl |
Electronic and Steric Effects
The electron-withdrawing chlorine atom on the phenyl ring induces a meta-directing effect, influencing reactivity in electrophilic substitution reactions. The tetrahydrofuran moiety introduces conformational rigidity, while the amide group facilitates hydrogen bonding with biological targets such as enzymes or receptors.
Synthesis and Optimization
Synthetic Pathways
The synthesis begins with the preparation of 5-(2-chlorophenyl)furan-2-carboxylic acid, which is subsequently converted to its acid chloride using thionyl chloride. This intermediate undergoes nucleophilic acyl substitution with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.
Key Reaction Steps:
-
Formation of Acid Chloride:
-
Amide Bond Formation:
Purification and Yield Optimization
Crude products are purified via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Recrystallization from ethanol or methanol yields high-purity crystals. Reaction yields typically range from 60% to 75%, depending on the stoichiometry of reagents and reaction time.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate potent inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) as low as 8 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Table 2: Cytotoxicity Profile
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase-3 activation |
| HCT-116 (Colon) | 18 | Mitochondrial dysfunction |
Pharmacological Applications
Enzyme Inhibition
The compound inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is absent in humans, making DXS a viable target for antimicrobial drug development.
Drug Delivery Considerations
Due to its low solubility, formulation strategies such as nanoemulsions or liposomal encapsulation are under investigation to enhance bioavailability. Preliminary pharmacokinetic studies in rodent models show a plasma half-life of 4.2 hours and moderate tissue distribution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 4.52–4.48 (m, 1H, THF-H), 3.92–3.85 (m, 2H, THF-H).
-
C NMR: δ 163.5 (C=O), 152.1 (thiadiazole-C), 145.3 (furan-C), 134.2 (Cl-C).
Infrared (IR) Spectroscopy
Strong absorption bands at 1675 cm (amide C=O stretch) and 1540 cm (C-N stretch) confirm the amide linkage. The C-Cl stretch appears at 740 cm.
Comparative Analysis with Analogues
Structural Analogues
Replacing the tetrahydrofuran group with a piperidine ring (as in VC7263797) reduces antimicrobial activity but enhances solubility. Conversely, substituting the chlorophenyl group with a methoxy group increases anticancer potency but introduces hepatotoxicity risks.
Table 3: Activity Comparison of Thiadiazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| Target Compound | 8 | 12 |
| VC7263797 | 32 | 25 |
| Methoxy-substituted analogue | 16 | 9 |
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